REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].C([N:14]1[C:22]2[C:17](=[CH:18][C:19]([C:23](Cl)=[O:24])=[CH:20][CH:21]=2)[C:16]([C:26]2[CH:31]=[CH:30][C:29]([F:32])=[CH:28][CH:27]=2)=[N:15]1)(=O)C.O>N1C=CC=CC=1>[F:32][C:29]1[CH:28]=[CH:27][C:26]([C:16]2[C:17]3[C:22](=[CH:21][CH:20]=[C:19]([C:23]([NH:7][C:6]4[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=4)=[O:24])[CH:18]=3)[NH:14][N:15]=2)=[CH:31][CH:30]=1
|
Name
|
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
1-acetyl-3-(4-fluorophenyl)-1H-indazole-5-carbonyl chloride
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=C(C2=CC(=CC=C12)C(=O)Cl)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NNC2=CC=C(C=C12)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |